molecular formula C13H8N2O2 B091496 phenazine-2-carboxylic acid CAS No. 18450-16-3

phenazine-2-carboxylic acid

Cat. No.: B091496
CAS No.: 18450-16-3
M. Wt: 224.21 g/mol
InChI Key: LFDLISNVRKBBAW-UHFFFAOYSA-N
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Description

Phenazine-2-carboxylic acid (CAS 18450-16-3) is a nitrogen-containing heterocyclic compound that belongs to the phenazine family of microbial metabolites . These compounds are synthesized by various bacteria, notably pseudomonads and streptomycetes, and are the subject of extensive research due to their diverse biological activities and role in microbial interactions . The specific positioning of the carboxylic acid functional group on the phenazine core structure is a key determinant of its unique chemical and physical properties . The primary research applications for this compound are rooted in its biological functions. Studies on phenazines, including this compound, often focus on their antibiotic and antifungal properties, which make them compelling subjects for agricultural biocontrol research . For instance, closely related phenazines produced by beneficial pseudomonads help protect plants from soil-borne fungal pathogens by inhibiting their growth . Furthermore, phenazines are investigated for their role in bacterial physiology, where they act as electron shuttles, facilitating cellular redox processes and contributing to bacterial survival in biofilm communities . The compound's mechanism of action is generally attributed to its redox activity; the ability to generate reactive oxygen species (ROS) through the reduction of molecular oxygen is a key pathway by which phenazines exert antimicrobial and cytotoxic effects . Researchers value this compound as a standard or precursor for exploring these multifaceted bioactivities and for synthesizing novel derivatives with potential pharmacological relevance. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

phenazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDLISNVRKBBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346708
Record name 2-Phenazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18450-16-3
Record name 2-Phenazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Shikimate Pathway and Phenazine Core Synthesis

PCA biosynthesis in Pseudomonas species originates from the shikimate pathway, which converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, a precursor for aromatic compounds. The conserved phzABCDEFG gene cluster directs the conversion of chorismate to PCA via intermediates such as trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). In Pseudomonas chlororaphis Lzh-T5, knockout of phzO—a gene responsible for converting PCA into 2-hydroxyphenazine (2-OH-PHZ)—results in PCA accumulation at 3560.4 mg/L in fermentation broth.

Genetic Engineering for Yield Enhancement

Strain optimization through genetic modifications significantly boosts PCA production. For example:

  • Restoring phzF expression in P. chlororaphis LDA-4 increased PCA yields by reactivating the phenazine synthesis pathway.

  • Overexpression of ppsA (enhancing PEP supply) and tktA (augmenting E4P production) in strain LDPCA-6 elevated PCA titers to 7963.4 mg/L, a 124% increase over wild-type strains.

Table 1: PCA Yields in Engineered Pseudomonas Strains

StrainModificationPCA Yield (mg/L)
Lzh-T5 (WT)None3560.4
LDA-4-phzFphzF restoration3560.4
LDPCA-5ppsA integration7091.4
LDPCA-6ppsA + tktA7963.4

Transcriptomic analysis confirmed upregulated phzF, ppsA, and tktA expression in engineered strains, correlating with enhanced precursor flux.

Chemical Synthesis from Aniline Derivatives

Jourdan-Ullmann/Sodium Borohydride Ring Closure

A step-efficient method synthesizes PCA derivatives from commercially available anilines. The process involves:

  • Coupling : 2-Bromo-3-nitrobenzoic acid reacts with anilines (e.g., aniline hydrochloride) via a copper-catalyzed Jourdan-Ullmann reaction to form 2-((phenyl)amino)-3-nitrobenzoic acid.

  • Reduction : Sodium borohydride mediates nitro group reduction and ring closure, yielding PCA.

Table 2: Reaction Conditions for PCA Synthesis

StepReagents/CatalystsTemperatureYield (%)
CouplingCuCl, N-ethylmorpholine70°C46–52
ReductionNaBH₄, NaOH70°C60–68

This method achieves 3–4 linear steps with an overall yield of 35–40% for PCA derivatives.

Patent-Based Synthesis Protocols

A Chinese patent (CN106554321A) details PCA derivative synthesis via:

  • Intermediate Formation : Reacting o-nitroaniline with methyl benzoate and zinc chloride at 190–200°C to produce phenazine-2-carboxylic acid.

  • Functionalization : Chloroacetylation of 2-amino-phenazine intermediates, yielding 2-chloroacetamide-phenazine with 46.2% efficiency.

Key characterization data (IR, NMR) confirm product purity, with melting points exceeding 285°C.

Comparative Analysis of Methods

Efficiency and Scalability

  • Biosynthesis : Engineered Pseudomonas strains offer superior yields (7–8 g/L) and scalability for industrial fermentation.

  • Chemical Synthesis : Lower yields (35–46%) but enable structural diversification for drug discovery.

Environmental and Economic Considerations

Microbial biosynthesis reduces reliance on toxic solvents and high-energy conditions, aligning with green chemistry principles. Conversely, chemical methods require costly catalysts (e.g., CuCl) and generate halogenated byproducts .

Chemical Reactions Analysis

Kinetic Analysis of 2-OH-PCA Degradation

The decarboxylation of 2-OH-PCA to 2-OH-PHZ follows first-order reaction kinetics. Key parameters under varying conditions are summarized below:

Table 1: Degradation kinetics of 2-OH-PCA

ConditionRate Constant (h⁻¹)Half-Life (h)
pH 3.0, 70°C0.1534.53
pH 7.0, 70°C0.2143.24
pH 11.0, 70°C0.2982.33
28°C (optimum)0.0828.45
50°C0.1763.94

Higher temperatures and alkaline pH accelerate degradation, while acidic conditions stabilize 2-OH-PCA .

Enzymatic and Chemical Modifications

  • PhzO Activity : PhzO hydroxylation is optimal at 28°C and pH 7.0, with Fe³⁺ enhancing enzyme activity by 40% . Excess PCA (>200 mg/L) inhibits 2-OH-PHZ production due to substrate toxicity .

  • Spontaneous Decarboxylation : Non-enzymatic conversion of 2-OH-PCA to 2-OH-PHZ occurs in vitro, facilitated by heat and light . Ultraviolet light increases degradation rates by 25% compared to dark conditions .

Functional Role in Biofilm Dynamics

2-OH-PCA influences biofilm architecture by promoting extracellular DNA (eDNA) release. In P. chlororaphis 30-84:

  • Adhesion : Overproduction of 2-OH-PCA increases surface coverage by 44% compared to PCA-only strains .

  • Pyocin Induction : 2-OH-PCA upregulates a bacteriophage-derived pyocin cluster, triggering cell lysis via holin activity and releasing eDNA .

Synthetic Derivatives and Bioactivity

Chemical modifications of PCA yield derivatives with enhanced bioactivity. For example:

  • Hydrazone Derivatives : Condensation of PCA hydrazide with aldehydes produces compounds like (E)-N'-(2-hydroxy-4-(2-(piperidine-1-yl)ethoxy)benzyl)phenazine-1-carbonyl hydrazide (3d) , which exhibits cytotoxic activity against HeLa and A549 cancer cells (IC₅₀ = 8.2 μM) .

Scientific Research Applications

Biological Activities

Phenazine-2-carboxylic acid exhibits a wide range of biological activities, making it a valuable compound in research and industry.

Antimicrobial Properties

PCA has demonstrated antibacterial and antifungal properties. Studies indicate that PCA can inhibit the growth of various pathogens, including bacteria and fungi. For instance, research shows that derivatives of PCA exhibit stronger bacteriostatic and fungistatic activities compared to other phenazine compounds .

Pathogen Activity Reference
Gaemannomyces graminis var. triticiStrong fungistatic activity
Pseudomonas aeruginosaAntibacterial activity
Candida albicansAntifungal activity

Antitumor Effects

PCA is being investigated for its potential as an antitumor agent . Its ability to induce oxidative stress in target cells is a mechanism through which it may exert anticancer effects. Research indicates that PCA and its derivatives can selectively target cancer cells while sparing healthy cells.

Agricultural Applications

PCA plays a crucial role in agricultural biotechnology, particularly in the development of biocontrol agents.

Biocontrol of Plant Diseases

PCA is produced by certain strains of Pseudomonas, which are known for their plant growth-promoting properties and biocontrol capabilities. The compound is effective against various plant pathogens, thus reducing the need for chemical pesticides .

Application Description Reference
BiofungicideUsed to control rice sheath blight
Plant growth promoterEnhances root development in crops
Disease resistanceInduces systemic resistance in plants

Synthesis and Derivatives

The synthesis of PCA can be achieved through various methods, including microbial fermentation and chemical synthesis. The production of PCA can be enhanced through genetic engineering techniques applied to Pseudomonas strains, increasing yields significantly.

Biosynthetic Pathways

Research has shown that PCA can be converted into more active derivatives such as 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA) via enzymatic processes . Understanding these pathways allows for the optimization of production processes for agricultural and pharmaceutical applications.

Compound Conversion Process Yield (g/L)
2-OH-PCAEnzymatic conversion from PCA10.65
2-HydroxyphenazineSpontaneous decarboxylation from 2-OH-PCA11 mg/L after optimization

Case Studies

Several studies highlight the practical applications of PCA in various fields:

Case Study: Biocontrol Efficacy

A study demonstrated that strains of Pseudomonas chlororaphis producing PCA effectively reduced the incidence of rice sheath blight by up to 70% compared to untreated controls . This highlights the potential of PCA as an eco-friendly alternative to chemical pesticides.

Case Study: Antitumor Activity

In vitro studies have shown that PCA exhibits selective cytotoxicity towards cancer cell lines while having minimal effects on normal cells, suggesting its potential use in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Phenazine Family

Phenazine-1-Carboxylic Acid (PCA-1)
  • Structure : Carboxylic acid group at position 1.
  • Molecular Weight : 224.21 g/mol (same as PCA-2).
  • Biological Activity : Exhibits potent antifungal activity against Fusarium oxysporum and is used as a biocontrol agent in agriculture. Produced by Pseudomonas sp. M-18 .
  • Key Difference : Positional isomerism leads to distinct interaction modes with biological targets. PCA-1 shows higher efficacy in soilborne pathogen inhibition compared to PCA-2 .
Dibenzo[a,c]phenazine-2-Carboxylic Acid (DBPh4)
  • Structure : Phenazine fused with two benzene rings, carboxylic acid at position 2.
  • Molecular Weight : 324.33 g/mol.
  • Physical Properties : Melting point (310–312°C) higher than PCA-2 due to increased aromaticity and rigidity .
  • Applications : Used in photoinitiation systems for polymerization. The extended conjugation enhances light absorption efficiency .
Phenazine-2,3-Diol Derivatives
  • Structure : Hydroxyl groups at positions 2 and 3, with methoxymethoxy and tetramethyl dioxolanyl substituents.
  • Water Solubility: Enhanced solubility (>5 mg/mL in methanol/water mixtures) compared to PCA-2, making it suitable for aqueous photodynamic applications .
  • Function : Generates singlet oxygen (¹O₂) under light irradiation, useful in phototherapy and environmental remediation .

Non-Phenazine Carboxylic Acid Analogues

Mefenamic Acid
  • Structure : Anthranilic acid derivative with a diphenylamine group.
  • Molecular Weight : 241.29 g/mol.
  • Key Differences: Lower melting point (230–235°C) and higher lipophilicity (logP = 3.5) compared to PCA-2 (logP = 1.8). Primarily used as a non-steroidal anti-inflammatory drug (NSAID) .
Benzofuran-2-Carboxylic Acid
  • Structure : Benzofuran ring with a carboxylic acid at position 2.
  • Applications : Less biologically active than PCA-2 but valued in organic synthesis for building block versatility .

Comparative Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Applications
This compound 224.21 296–298 (methyl ester) 0.5 (water) Antifungal agents, photosensitizers
Phenazine-1-carboxylic acid 224.21 210–212 1.2 (water) Agricultural biocontrol
DBPh4 324.33 310–312 <0.1 (water) Photoinitiators
Mefenamic Acid 241.29 230–235 0.02 (water) NSAID

Biological Activity

Phenazine-2-carboxylic acid (PCA) is a significant compound within the phenazine family, known for its diverse biological activities. This article explores PCA's biological functions, mechanisms of action, and its implications in various fields, particularly in microbial ecology and potential therapeutic applications.

Overview of this compound

Phenazines are nitrogen-containing heterocyclic compounds produced by various microorganisms. PCA is one of the most studied derivatives, primarily due to its role in biocontrol and its potential as an antimicrobial agent. PCA exhibits various biological activities, including inducing differentiation in osteoblasts and adipocytes, promoting biofilm formation, and serving as an electron shuttle in microbial respiration.

Biological Activities

1. Osteogenic and Adipogenic Differentiation

Research indicates that PCA can influence cell differentiation processes. In a study involving mouse pluripotent mesenchymal C3H10T1/2 cells, PCA was shown to induce adipocyte differentiation while having a weaker effect on osteoblast differentiation compared to other phenazine derivatives. Specifically, treatment with 10 μM PCA increased the expression of adipogenic genes and resulted in Oil Red O-positive cells, indicating successful adipocyte formation . Conversely, while PCA did induce alkaline phosphatase (ALP) activity in MC3T3-E1 osteoblast cells, its potency was less than that of purmorphamine, suggesting a nuanced role in bone metabolism .

2. Antimicrobial Properties

PCA has demonstrated significant antimicrobial activity against various pathogens. It functions through multiple mechanisms, including disrupting bacterial cell membranes and inhibiting essential metabolic pathways. For instance, PCA is known to enhance the production of extracellular DNA (eDNA) in biofilms formed by certain bacteria, which is crucial for biofilm stability and virulence .

3. Electron Shuttle Role

PCA acts as an electron shuttle in anaerobic respiration for several bacteria. This capability allows microbes to utilize PCA instead of oxygen as a terminal electron acceptor during respiration processes. Studies have shown that organisms like Citrobacter portucalensis can oxidize PCA while employing alternative electron acceptors such as nitrate and fumarate . This property underscores PCA's ecological importance in soil microbiomes.

The biological activities of PCA are mediated through various biochemical pathways:

  • Gene Regulation : PCA influences the expression of genes involved in differentiation and metabolism. RNA sequencing has identified numerous genes upregulated in response to PCA treatment, highlighting its role in cellular signaling pathways .
  • Biofilm Formation : The presence of PCA promotes eDNA release from bacterial cells, which is essential for biofilm matrix integrity and stability .
  • Metabolic Interactions : As an electron shuttle, PCA facilitates redox reactions that are vital for microbial energy production under anaerobic conditions .

Case Study 1: Induction of Adipocyte Differentiation

In a controlled laboratory setting, C3H10T1/2 cells were treated with varying concentrations of PCA over eight days. Results indicated a dose-dependent increase in Oil Red O-positive cells at 10 μM concentration, confirming PCA's role in adipogenesis.

Case Study 2: Biofilm Dynamics

A study investigated the impact of PCA on biofilm-forming bacteria. It was found that PCA significantly enhanced eDNA production and biofilm stability in Pseudomonas species. The upregulation of pyocin-related genes was also noted, indicating a complex interaction between phenazine production and bacterial survival strategies .

Data Summary

Biological Activity Mechanism Organism/Cell Type Concentration Outcome
Osteogenic DifferentiationALP activity inductionMC3T3-E1 osteoblasts10 μMIncreased ALP activity; gene expression upregulation
Adipogenic DifferentiationOil Red O stainingC3H10T1/2 mesenchymal stem cells10 μMInduction of adipocyte formation
Antimicrobial ActivityDisruption of cell membranesVarious pathogensVariableInhibition of growth; enhanced eDNA release
Electron Shuttle RoleAnaerobic respirationCitrobacter portucalensisN/AUtilization as an electron acceptor

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., carboxylic proton at δ ~12 ppm) and aromatic ring substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns elucidate structural motifs.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for biological assays) .

How should contradictory data on the antimicrobial activity of this compound derivatives be resolved?

Advanced
Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determinations.
  • Control Compounds : Include reference antibiotics (e.g., ampicillin) to validate assay conditions.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase), reconciling experimental vs. theoretical results .

What strategies improve aqueous solubility of this compound for in vitro studies?

Q. Advanced

  • Salt Formation : Neutralization with NaOH or KOH generates water-soluble carboxylate salts.
  • Co-Solvent Systems : Use DMSO:water (≤10% DMSO) to maintain solubility without cytotoxicity.
  • Derivatization : Introduce hydrophilic groups (e.g., polyethylene glycol (PEG) chains) at non-reactive sites via ester linkages .

What are the redox properties of this compound, and how are they experimentally determined?

Advanced
Phenazine derivatives exhibit redox activity due to their conjugated aromatic systems. Cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF6_6) identifies reduction potentials. For example, a reversible one-electron reduction wave at −0.5 V vs. Ag/AgCl indicates quinoid system stabilization. Polarographic methods, as historically applied to derivatives, remain relevant for kinetic studies .

How can researchers validate the environmental stability of this compound in soil systems?

Q. Advanced

  • Persistence Testing : Use OECD 307 guidelines to measure degradation half-life (t1/2t_{1/2}) in soil microcosms under controlled humidity and temperature.
  • LC-MS/MS Analysis : Quantify residual compound and metabolites (e.g., phenazine-2-ol) over time.
  • Bioaccumulation Assessment : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method; values <3 suggest low bioaccumulation potential .

What computational tools are recommended for predicting the reactivity of this compound derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : GROMACS simulates solvation effects on conformation and aggregation.
  • QSAR Models : Train models using datasets of related phenazines to correlate structural features (e.g., Hammett σ constants) with biological activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
phenazine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.